Asperlicin C
CAS No.: 93413-06-0
Cat. No.: VC0006501
Molecular Formula: C25H18N4O2
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93413-06-0 |
---|---|
Molecular Formula | C25H18N4O2 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Standard InChI | InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1 |
Standard InChI Key | BUTFEAMXSRJHIM-NRFANRHFSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Chemical Structure and Physicochemical Properties
Asperlicin C belongs to the quinazolinone-benzodiazepine alkaloid class, characterized by a fused heterocyclic framework. Its IUPAC name, (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a]benzodiazepine-5,13-dione, reflects its complex stereochemistry, with a single defined stereocenter at the C7 position . The compound’s absolute configuration is critical for its receptor-binding activity, as demonstrated by structure-activity relationship (SAR) studies .
Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 406.4 g/mol | |
Optical Activity | (CHCl₃) | |
Melting Point | 248–250°C (decomposes) | |
Solubility | Insoluble in water; soluble in DMSO, chloroform |
The indole moiety at C7 enhances hydrophobicity, facilitating membrane penetration and receptor interaction . Nuclear magnetic resonance (NMR) and X-ray crystallography have confirmed the planar quinazolinone ring system and the benzodiazepine core’s rigidity, which stabilizes the bioactive conformation .
Biosynthesis and Natural Occurrence
Asperlicin C is produced via nonribosomal peptide synthetase (NRPS) pathways in Aspergillus alliaceus. Key enzymatic steps include:
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Assembly of Linear Precursors: The AspA enzyme catalyzes the condensation of anthranilic acid, tryptophan, and valine residues .
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Cyclization: Intramolecular amide bond formation generates the quinazolinone ring, followed by oxidative cross-linking to form the benzodiazepine scaffold .
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Post-Modifications: Methylation and hydroxylation at specific positions enhance bioactivity and receptor selectivity .
Comparative analysis of biosynthetic gene clusters in Aspergillus species reveals conserved domains responsible for cyclization and tailoring reactions, providing insights into engineering analogs with improved pharmacokinetics.
Pharmacological Activity and Mechanism of Action
Asperlicin C’s primary mechanism involves competitive inhibition of the CCKA receptor, a G protein-coupled receptor (GPCR) expressed in pancreatic acinar cells, gastrointestinal smooth muscle, and vagal afferent neurons . Key pharmacological findings include:
Receptor Binding and Selectivity
In Vivo Effects
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Gastric Emptying Delay: Oral administration (10 mg/kg) in rats reduces gastric motility by 68% .
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Appetite Suppression: Chronic dosing in obese models decreases food intake by 40% without tachyphylaxis .
Synthetic Approaches and Yield Optimization
Total synthesis of Asperlicin C has been achieved through three primary routes, as detailed in recent literature:
Table 2: Synthetic Methodologies for Asperlicin C
The diazepinoquinazolinedione route offers superior regioselectivity, while microbial synthesis via engineered E. coli achieves the highest yield but requires costly precursor feeding .
Comparative Analysis with Related Compounds
Table 3: Asperlicin C vs. CCKA Antagonists
Compound | CCKA (nM) | Oral Bioavailability (%) | Clinical Status |
---|---|---|---|
Asperlicin C | 1.2 | 12 | Preclinical |
L-364,718 | 0.8 | 8 | Phase II discontinued |
Devazepide | 0.5 | 15 | Phase III (obesity) |
While later-generation antagonists like devazepide exhibit higher potency, Asperlicin C’s structural simplicity and lower toxicity profile warrant further optimization .
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